molecular formula C14H12N2 B11894721 2-(p-Tolyl)-2H-indazole CAS No. 3682-73-3

2-(p-Tolyl)-2H-indazole

Cat. No.: B11894721
CAS No.: 3682-73-3
M. Wt: 208.26 g/mol
InChI Key: NLTYZIXSXVXCKU-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-2H-indazole is an organic compound that belongs to the indazole family. Indazoles are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The presence of the p-tolyl group (a benzene ring substituted with a methyl group at the para position) enhances the compound’s chemical properties and potential applications. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolyl)-2H-indazole can be synthesized through several methods. One common synthetic route involves the cyclization of hydrazones derived from p-tolylhydrazine and ortho-substituted benzaldehydes. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For example, the reaction can be carried out in the presence of acetic acid or sulfuric acid as a catalyst, with the reaction mixture being heated to promote the formation of the indazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)-2H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., in the presence of a base or acid catalyst).

Major Products Formed

    Oxidation: Formation of indazole-3-oxide or quinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Introduction of various functional groups such as halides, alkyl, or sulfonyl groups.

Scientific Research Applications

2-(p-Tolyl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound of 2-(p-Tolyl)-2H-indazole, lacking the p-tolyl group.

    2-Phenyl-2H-indazole: Similar structure but with a phenyl group instead of a p-tolyl group.

    2-(p-Methoxyphenyl)-2H-indazole: Contains a p-methoxyphenyl group instead of a p-tolyl group.

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The methyl group in the p-tolyl moiety can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets. This structural feature can also affect the compound’s electronic properties, making it suitable for specific applications in material science and medicinal chemistry.

Properties

CAS No.

3682-73-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(4-methylphenyl)indazole

InChI

InChI=1S/C14H12N2/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15-16/h2-10H,1H3

InChI Key

NLTYZIXSXVXCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C=CC=CC3=N2

Origin of Product

United States

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